N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide is a chemical compound with the molecular formula C₁₄H₁₂BrClNOS It is characterized by a bromophenyl group attached to a sulfanyl ethyl chain, which is further connected to a chlorobenzene ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group at the para position.
Sulfanylation: The brominated compound is then treated with ethanethiol in the presence of a base to introduce the sulfanyl group.
Amidation: The resulting thiol compound is reacted with 2-chlorobenzoyl chloride in the presence of a base to form the final carboxamide product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Using nucleophiles like sodium iodide or potassium fluoride in polar aprotic solvents.
Major Products Formed:
Oxidation: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenesulfoxide or sulfone.
Reduction: N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzylamine.
Substitution: N-{2-[(4-iodophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide or other substituted products.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of sulfanyl groups on biological molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the carboxamide group can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-chlorobenzamide
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-fluorobenzenecarboxamide
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWWDLJDAFUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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